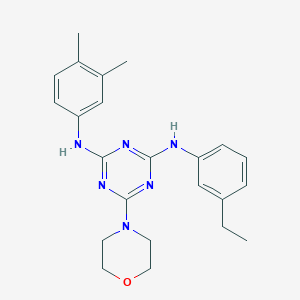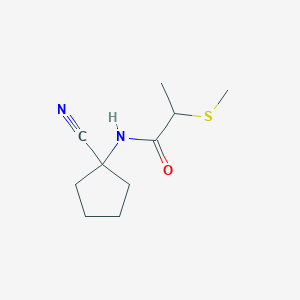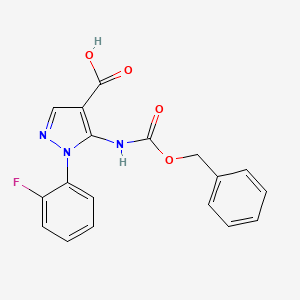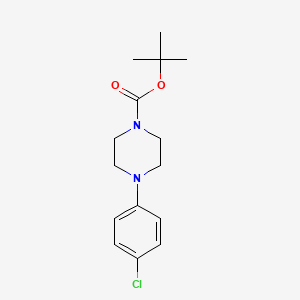
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their diverse range of pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves modified approaches that allow for the introduction of various substituents onto the piperazine ring. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, which is indicative of the synthetic strategies employed for such compounds . Another synthesis method involves a condensation reaction between carbamimide and a substituted benzoic acid, utilizing reagents such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . These methods highlight the versatility and adaptability of synthetic routes to produce tert-butyl piperazine-1-carboxylate derivatives with various functional groups.
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is often confirmed by spectroscopic methods and single-crystal X-ray diffraction (XRD) studies. For example, one derivative crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal . Another derivative's asymmetric unit contained two independent molecules with the piperazine ring adopting a chair conformation . These structural analyses are crucial for understanding the conformation and potential intermolecular interactions of these compounds.
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions to introduce different substituents, which can significantly alter the compound's biological activity. For instance, the synthesis of a derivative with a nitrophenyl group involved a simple low-cost amination reaction . Another derivative was synthesized through steps including acylation, sulfonation, and substitution, demonstrating the reactivity of the piperazine ring and its ability to be functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. Spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are typically used to characterize these compounds . Additionally, density functional theory (DFT) calculations, molecular electrostatic potential, and frontier molecular orbitals studies can reveal some physicochemical properties of the compounds, such as electronic distribution and reactivity . These analyses are essential for predicting the behavior of these compounds in various environments and for their potential applications in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have focused on synthesizing various derivatives of tert-butyl piperazine-carboxylate and characterizing their structures through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlighted its molecular structure, confirmed by single crystal XRD data, and examined its weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions which generate a three-dimensional architecture. This study also explored its modest antibacterial and anthelmintic activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
Various tert-butyl piperazine-carboxylate derivatives have been synthesized and evaluated for their biological activities. Investigations have included their antibacterial, antifungal, and anticorrosive properties. For example, a study on novel heterocyclic compounds tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its potential as a corrosion inhibitor for carbon steel in a 1M HCl solution, demonstrating an inhibition efficiency of 91.5% at 25 ppm. This indicates the molecule's strong and spontaneous adsorption on the metal's surface, which could offer protective benefits in industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Molecular Structure Insights
The detailed study of molecular structures of tert-butyl piperazine-carboxylate derivatives through crystallography provides deep insights into their chemical properties and potential applications. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, highlighting its crystallization in the monoclinic space group and detailing bond lengths and angles typical of this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Anticorrosive Behavior
The anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for carbon steel protection in acidic environments. This compound showed significant inhibition efficiency, which was attributed to its strong adsorption capabilities on the metal surface. Such studies offer valuable insights into developing new corrosion inhibitors for industrial applications (Praveen et al., 2021).
Safety And Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJPILHSLHTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)
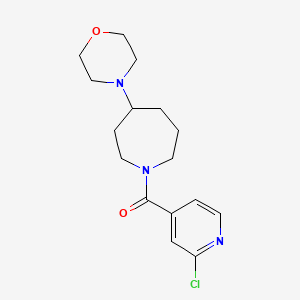
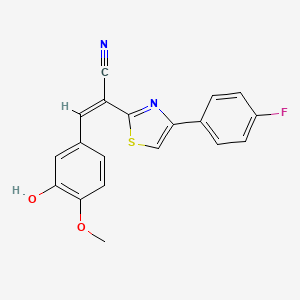
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
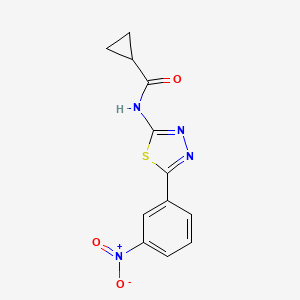
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
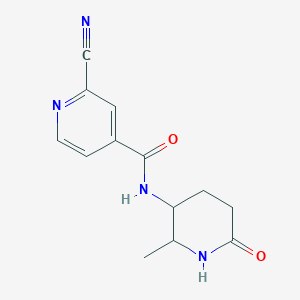
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
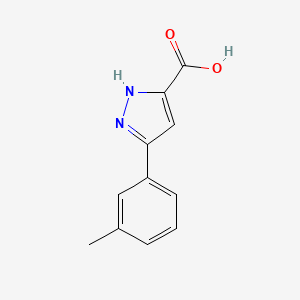
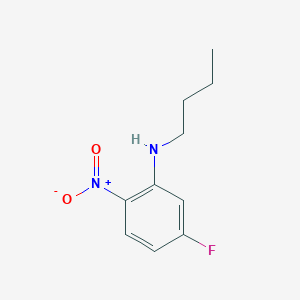
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
